

# Physical and chemical properties of 3-(3,4-dihydroxyphenyl)propanoate

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## Compound of Interest

Compound Name: 3-(3,4-Dihydroxyphenyl)propanoate

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## An In-depth Technical Guide to 3-(3,4-dihydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-(3,4-dihydroxyphenyl)propanoate**, and its protonated form, 3-(3,4-dihydroxyphenyl)propanoic acid (commonly known as dihydrocaffeic acid), is a phenolic acid of significant interest in the fields of pharmacology, biochemistry, and drug development. As a metabolite of the widely consumed chlorogenic and caffeic acids, it is naturally present in the human body following the intake of various plant-based foods and beverages, such as coffee, fruits, and vegetables.<sup>[1]</sup> Dihydrocaffeic acid has garnered attention for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in the prevention and treatment of a range of diseases. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its analysis, and its known biological activities and associated signaling pathways.

### Physical and Chemical Properties

**3-(3,4-dihydroxyphenyl)propanoate** is the conjugate base of 3-(3,4-dihydroxyphenyl)propanoic acid. The properties of the acid form, dihydrocaffeic acid, are well-

documented and crucial for its handling, formulation, and analysis.

Property	Value	Source(s)
IUPAC Name	3-(3,4-dihydroxyphenyl)propanoic acid	--INVALID-LINK--
Synonyms	Dihydrocaffeic acid, Hydrocaffeic acid, 3,4- Dihydroxyhydrocinnamic acid, Benzenepropanoic acid, 3,4- dihydroxy-	--INVALID-LINK--
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	--INVALID-LINK--
Molecular Weight	182.17 g/mol	--INVALID-LINK--
Appearance	White to beige or orange powder	
Melting Point	136 °C	--INVALID-LINK--
Boiling Point	399.78 °C (estimated)	
Solubility	Soluble in water and ethanol. Limited solubility in nonpolar organic solvents.	
LogP (o/w)	0.115 (estimated)	

## Experimental Protocols

### Synthesis and Purification

#### Synthesis of Dihydrocaffeic Acid Derivatives:

Derivatization of dihydrocaffeic acid can be achieved through enzymatic N-coupling of amines. For example, incubation of 3-(3,4-dihydroxyphenyl)-propionic acid and 4-aminobenzoic acid with laccase in an aqueous medium in the presence of oxygen can yield 3-[6-(4-carboxyphenyl)amino-3,4-dihydroxyphenyl]-propionic acid as the main product.<sup>[2]</sup>

## Purification:

Purification of synthesized or extracted dihydrocaffeic acid can be performed using chromatographic techniques. For instance, after enzymatic synthesis, the reaction mixture can be analyzed and purified using High-Performance Liquid Chromatography (HPLC). A common method involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[3]

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC):

A sensitive and reproducible HPLC method for the analysis of dihydrocaffeic acid can be employed for quantification in various samples.

- Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.5% acetic acid in water (Solvent A) and 0.5% acetic acid in acetonitrile (Solvent B).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 280 nm.
- Injection Volume: 10  $\mu$ L.[4]

### Mass Spectrometry (MS):

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and quantification of dihydrocaffeic acid and its metabolites.

- Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.
- Precursor Ion: For dihydrocaffeic acid, the precursor ion  $[M-H]^-$  is observed at  $m/z$  181.
- Fragment Ions: Characteristic fragment ions can be used for confirmation, such as the loss of  $CO_2$  resulting in a fragment at  $m/z$  137.[5]

### NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of dihydrocaffeic acid and its derivatives.

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ): Chemical shifts ( $\delta$ ) are observed for the aromatic and aliphatic protons.
- $^{13}\text{C}$  NMR: Signals corresponding to the nine carbon atoms of the molecule can be identified. [\[6\]](#)[\[7\]](#)

### Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in the molecule.

- Key Absorptions: Broad peaks corresponding to the hydroxyl (-OH) groups, a sharp peak for the carbonyl (C=O) of the carboxylic acid, and peaks for the aromatic C-H and C=C bonds are characteristic. [\[8\]](#)[\[9\]](#)

### UV-Vis Spectroscopy:

UV-Vis spectroscopy can be used for quantification and to observe changes in the electronic structure of the molecule.

- Maximum Absorbance ( $\lambda_{\text{max}}$ ): In methanol, dihydrocaffeic acid exhibits absorption maxima that can be used for its detection. [\[10\]](#)[\[11\]](#)

## Biological Activity Assays

### DPPH Radical Scavenging Assay (Antioxidant Activity):

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare various concentrations of dihydrocaffeic acid in a suitable solvent.

- Mix the dihydrocaffeic acid solutions with the DPPH solution.
- Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
- Measure the absorbance at 517 nm using a spectrophotometer.
- The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$ .[\[12\]](#)[\[13\]](#)[\[14\]](#)

#### Cell Culture and Treatment for Anti-inflammatory Assays:

- Culture relevant cell lines (e.g., murine chondrocytes, HepG2 cells) in appropriate media and conditions.
- Induce an inflammatory response using an agent like interleukin-1 $\beta$  (IL-1 $\beta$ ) or tumor necrosis factor-alpha (TNF- $\alpha$ ).
- Treat the cells with various concentrations of dihydrocaffeic acid.
- Incubate for a specific period (e.g., 24 hours).
- Collect cell lysates or culture supernatants for further analysis.[\[15\]](#)[\[16\]](#)

#### Western Blotting for Signaling Pathway Analysis:

This technique is used to detect specific proteins involved in signaling pathways.

- Perform protein extraction from treated and untreated cells.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate with primary antibodies against target proteins (e.g., p-p65, p-JNK, p-ERK, p-p38).
- Incubate with a secondary antibody conjugated to an enzyme.
- Detect the protein bands using a suitable substrate and imaging system.[\[16\]](#)

### Measurement of Cytokine Levels:

Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the levels of pro-inflammatory cytokines.

- Collect cell culture supernatants or serum from animal models.
- Use commercially available ELISA kits for specific cytokines (e.g., IL-6, TNF- $\alpha$ ).
- Follow the manufacturer's protocol for the assay.
- Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[\[17\]](#)[\[18\]](#)

## Biological Activities and Signaling Pathways

Dihydrocaffeic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.

### Antioxidant Activity

The antioxidant capacity of dihydrocaffeic acid is attributed to its catechol structure (two hydroxyl groups on the aromatic ring), which can donate hydrogen atoms to scavenge free radicals. This has been demonstrated in various in vitro assays, including the DPPH radical scavenging assay.

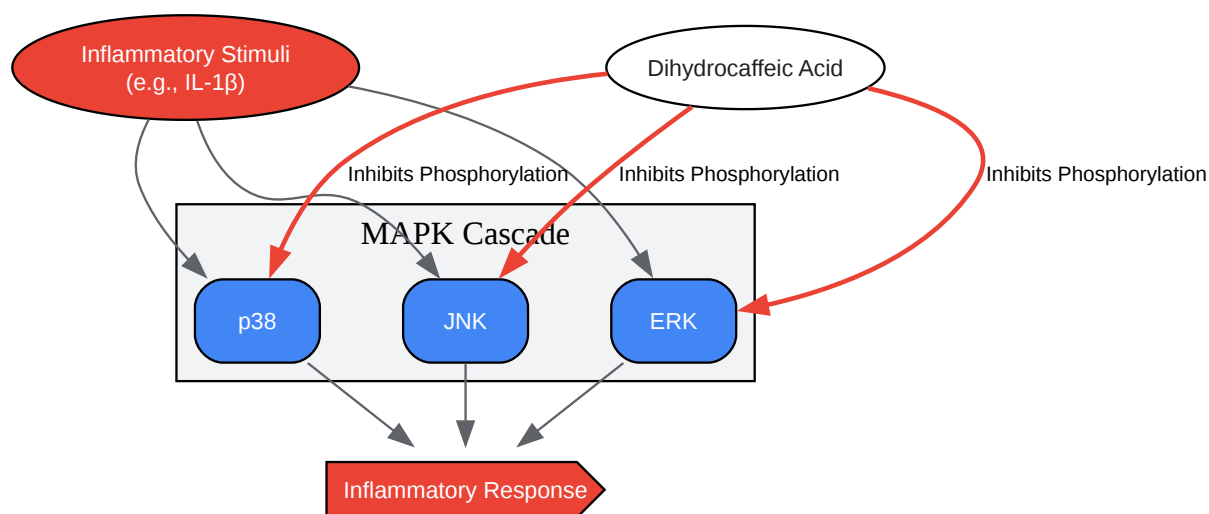
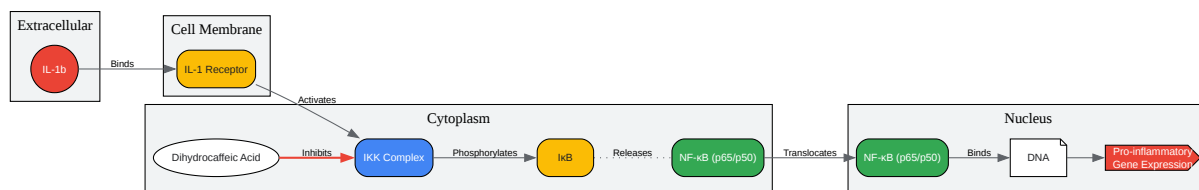
### Anti-inflammatory Activity

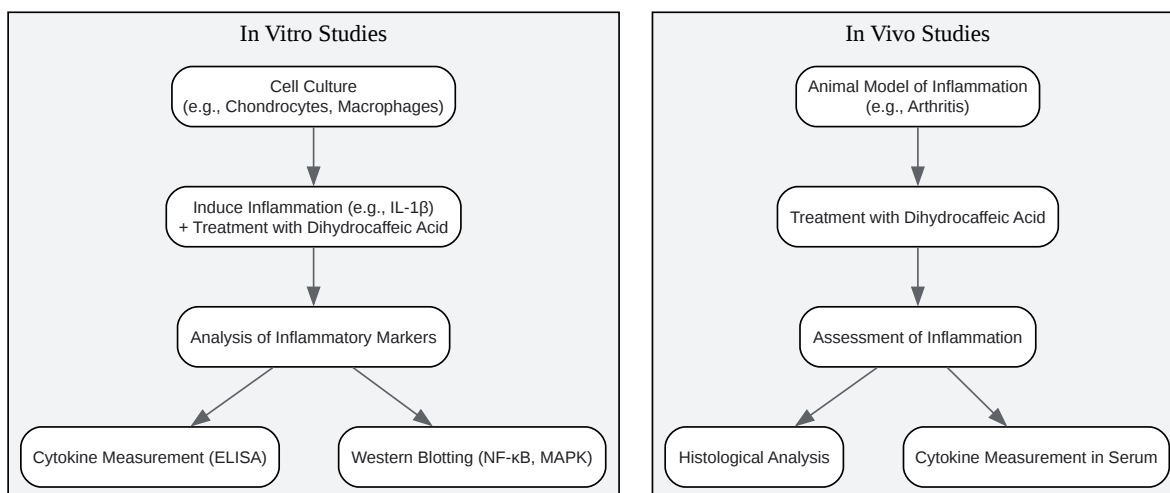
Dihydrocaffeic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

#### Inhibition of the NF- $\kappa$ B Pathway:

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of inflammation. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like IL-1 $\beta$ , the inhibitory I $\kappa$ B protein is phosphorylated and degraded, allowing the p65 subunit of NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dihydrocaffeic acid has been shown to inhibit the phosphorylation of p65, thereby

preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[1][16]





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